molecular formula C7H7ClN2O2 B3045934 2-(Chloromethyl)-3-methyl-4-nitropyridine CAS No. 116418-99-6

2-(Chloromethyl)-3-methyl-4-nitropyridine

Cat. No. B3045934
CAS RN: 116418-99-6
M. Wt: 186.59 g/mol
InChI Key: JGITUYGRSZWVLB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its appearance and odor .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. It can be determined using various spectroscopic methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Structure and Electronic Properties

Research on similar nitropyridine compounds, such as 2-chloro-4-nitropyridine, 2-chloro-4-methyl-5-nitropyridine, and 3-amino-2-chloro-4-methylpyridine, has focused on their molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials. These studies, conducted using density functional theory (DFT) and natural bond orbital (NBO) analysis, provide insights into the stability, charge delocalization, and electronic properties of these molecules. For instance, 2-chloro-4-methyl-5-nitropyridine (CMNP) has shown a high hyperpolarizability value, indicating significant non-linear optical properties (Velraj, Soundharam, & Sridevi, 2015).

Conformational Stability and Vibrational Spectral Studies

Studies on the conformational stability of related compounds, like 2-hydroxy-4-methyl-3-nitropyridine, have been carried out using infrared absorption and Raman spectroscopy, combined with theoretical simulations. These studies are vital for understanding molecular stability and bond strength, which are crucial for designing and synthesizing new compounds with desired properties (Balachandran, Lakshmi, & Janaki, 2012).

Synthesis and Spectroscopic Analysis

The synthesis and structural analysis of compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide insights into the formation and physical properties of these nitropyridine derivatives. Such studies include X-ray analysis, IR, NMR, and UV–vis absorption and fluorescence spectroscopy, which are fundamental for understanding the optical properties and potential applications in various fields, including materials science (Jukić, Cetina, Halambek, & Ugarković, 2010).

Reactions and Electrophilicity

Research into the reactivity of nitroheteroarenes, such as nitropyridines, is key to understanding their chemical behavior and potential applications. Studies on the relative rate constants for vicarious nucleophilic substitution with a variety of nitroheteroarenes provide a comprehensive view of their electrophilic reactivities. This knowledge is instrumental in synthetic chemistry and pharmaceutical research (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).

Mechanism of Action

This is typically used in the context of drugs and refers to how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes information on toxicity, flammability, and precautions to be taken while handling .

Future Directions

This involves predicting or suggesting further studies that can be done based on the current understanding of the compound .

properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-5-6(4-8)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGITUYGRSZWVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582523
Record name 2-(Chloromethyl)-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methyl-4-nitropyridine

CAS RN

116418-99-6
Record name 2-(Chloromethyl)-3-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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